Boc-thioU(PMB)-OH
Overview
Description
Boc-thioU(PMB)-OH, also known as N-tert-butoxycarbonyl-thiourea, is a compound widely used in organic synthesis. It is characterized by the presence of a thiourea group, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-thioU(PMB)-OH typically involves the reaction of thiourea with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Thiourea+tert-butoxycarbonyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-thioU(PMB)-OH undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiourea group can yield amines.
Substitution: The Boc group can be selectively removed under acidic conditions to expose the thiourea group for further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Deprotected thiourea derivatives.
Scientific Research Applications
Boc-thioU(PMB)-OH is used in various scientific research applications, including:
Chemistry: It is employed in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-thioU(PMB)-OH involves the selective protection and deprotection of functional groups. The Boc group provides steric hindrance, protecting the thiourea group from unwanted reactions. Under acidic conditions, the Boc group is removed, exposing the thiourea group for further chemical transformations. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-urea: Similar in structure but lacks the sulfur atom present in thiourea.
N-tert-butoxycarbonyl-thioamide: Contains a thioamide group instead of a thiourea group.
Uniqueness
Boc-thioU(PMB)-OH is unique due to its combination of a Boc-protected thiourea group. This combination allows for selective protection and deprotection, making it highly valuable in complex organic synthesis. The presence of the sulfur atom in the thiourea group also imparts distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[2-[2-[(4-methoxyphenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O7S/c1-23(2,3)34-22(32)24-10-12-26(14-20(30)31)19(29)13-27-11-9-18(28)25-21(27)35-15-16-5-7-17(33-4)8-6-16/h5-9,11H,10,12-15H2,1-4H3,(H,24,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCTBBIWSKCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=O)N=C1SCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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